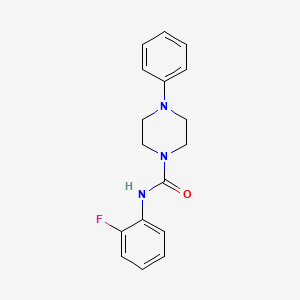

N-(2-fluorophenyl)-4-phenyl-1-piperazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorophenyl)-4-phenyl-1-piperazinecarboxamide” is a chemical compound. It is also known as Orthofluorofentanyl, a fentanyl analogue . Fentanyl analogues are a group of synthetic opioids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-{(2-fluorophenyl)-4-[(4-fluorophenyl)(phenyl)methyl]}piperazine-1-carboxamide (3c) was achieved from 2-fluoro phenyl isocyanate and 1-[(4-fluorophenyl)(phenyl)methyl]piperazine .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction . Density functional theory (DFT) has been applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the molecular structure characteristics, conformation, and some special physical and chemical properties of a similar compound were revealed using DFT .Applications De Recherche Scientifique

- Applications :

- Applications :

- Applications :

Late-Stage Difluoromethylation

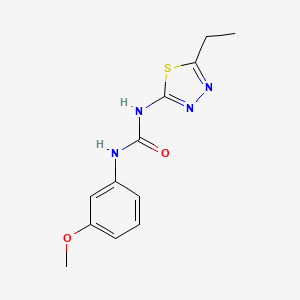

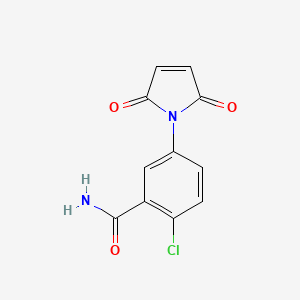

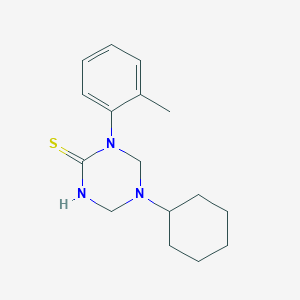

Antimicrobial and Antitubercular Properties

Functionalized Fluoroisoquinolines

C2 C–H Olefination and Alkylation of Indoles

Safety and Hazards

Orientations Futures

Future directions in the field of fluorination chemistry, which includes compounds like “N-(2-fluorophenyl)-4-phenyl-1-piperazinecarboxamide”, involve the development of new difluoromethylation processes . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors . For instance, some indole derivatives bind with high affinity to multiple receptors, contributing to their diverse biological activities . Another compound, FPMINT, has been shown to inhibit equilibrative nucleoside transporters (ENTs), with a higher selectivity for ENT2 than ENT1 .

Mode of Action

Based on the mode of action of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes . For instance, FPMINT, a similar compound, inhibits ENTs, affecting the transport of nucleosides across cell membranes .

Biochemical Pathways

For example, new fentanyl analogs, which share some structural similarities, are known to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Pharmacokinetics

For instance, new fentanyl analogs are known to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Result of Action

For instance, FPMINT, a similar compound, inhibits ENTs, affecting the transport of nucleosides across cell membranes .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMIKIDVYBTVGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-4-phenylpiperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)

![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)